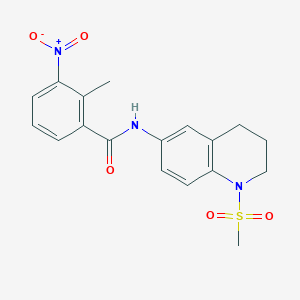

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide

Overview

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 2-methyl-3-nitrobenzamide moiety at the 6-position. The methanesulfonyl group may act as an electron-withdrawing substituent, influencing electronic distribution and intermolecular interactions, while the nitro group could enhance binding affinity in biological systems or modify solubility .

Preparation Methods

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the nitro group, and the attachment of the sulfonyl group. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Formation of the Quinoline Ring: This can be achieved through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

Introduction of the Nitro Group: Nitration reactions using concentrated nitric acid and sulfuric acid are commonly employed to introduce the nitro group onto the benzene ring.

Attachment of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base, such as pyridine, are used to attach the sulfonyl group to the quinoline ring.

Chemical Reactions Analysis

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme functions and signaling pathways.

Medicine: The compound’s unique structure may offer potential therapeutic benefits, such as anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with analogs from the evidence:

*Calculated using PubChem formula tools.

Key Findings from Analog Studies

Chiral Separation and Bioactivity: highlights the use of supercritical fluid chromatography (SFC) for enantiomeric resolution of tetrahydroquinoline derivatives. The (S)-enantiomer of a thiophene-2-carboximidamide analog exhibited distinct optical rotation ([α]²⁵₅₈₉ = −18.0°) and NMR profiles, suggesting stereochemistry-dependent biological activity .

Electronic Effects of Substituents: Methanesulfonyl (target compound) vs. Nitro (target) vs. Trifluoromethyl (): The nitro group may confer higher polarity and hydrogen-bonding capacity than trifluoromethyl, impacting solubility and target binding .

Crystallographic and Spectroscopic Techniques

- Spectroscopic Characterization : ¹H/¹³C NMR and MS data from and provide benchmarks for verifying the purity and stereochemistry of synthesized analogs .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a tetrahydroquinoline core linked to a methanesulfonyl group and a nitrobenzamide moiety. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects against various pathogens, including Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Nitro compounds often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .

- Modulation of Cellular Pathways : The compound may interact with specific cellular receptors or pathways, influencing gene expression related to cancer progression or microbial resistance .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Methicillin-resistant S. aureus (MRSA) | Bactericidal | |

| Escherichia coli | Moderate |

The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic.

Anticancer Potential

Recent studies suggest that this compound may also possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways associated with tumor growth .

Study on Antimicrobial Efficacy

In a controlled laboratory study, this compound was evaluated for its efficacy against MRSA. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent activity compared to traditional antibiotics.

Cancer Cell Line Testing

Another study investigated the effects of the compound on human cancer cell lines (e.g., A549 for lung cancer). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through ROS generation and subsequent activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide?

- Methodology : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Sulfonylation : Methanesulfonyl chloride reacts with the tetrahydroquinoline amine under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to install the methanesulfonyl group .

- Benzamide coupling : 2-Methyl-3-nitrobenzoyl chloride is coupled to the sulfonylated intermediate via nucleophilic acyl substitution in anhydrous dichloromethane or THF, using DMAP as a catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the structural integrity of this compound validated?

- Methodology : Multi-technique verification:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methanesulfonyl proton shifts at δ 3.0–3.5 ppm, nitrobenzamide aromatic protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : SHELX-based refinement resolves bond lengths and angles (e.g., C-S bond in methanesulfonyl group: ~1.76 Å) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H] expected at ~434.12 m/z) .

Q. What functional groups dominate its reactivity and biological interactions?

- Key groups :

- Methanesulfonyl group : Enhances metabolic stability and modulates solubility via polar interactions .

- Nitrobenzamide moiety : Participates in hydrogen bonding (nitro group) and π-π stacking (aromatic ring), critical for target binding .

- Tetrahydroquinoline core : Provides rigidity and lipophilicity, influencing membrane permeability .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., varying IC50 values) be resolved?

- Methodology :

- Purity reassessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥98% purity; impurities >2% can skew bioassay results .

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

- Computational docking : Mercury CSD or AutoDock Vina models predict binding poses (e.g., nitro group interaction with kinase catalytic lysine) .

Q. What strategies improve target selectivity in derivative design?

- Methodology :

- SAR-driven modifications :

- Replace methanesulfonyl with bulkier sulfonamides (e.g., 4-fluorophenylsulfonyl) to enhance steric exclusion from off-target pockets .

- Introduce electron-withdrawing groups (e.g., Cl at benzamide para-position) to strengthen hydrogen bonding with target residues .

- Fragment-based screening : Use the tetrahydroquinoline core as a scaffold to iteratively optimize substituents via SPR or microscale thermophoresis .

Q. How can solubility limitations in in vitro assays be addressed?

- Methodology :

- Co-solvent systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- Salt formation : React with HCl or sodium citrate to generate water-soluble salts; monitor pH stability (pH 6.5–7.4) .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for sustained release in cell culture .

Q. What computational tools predict off-target interactions?

- Methodology :

Properties

IUPAC Name |

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-8-9-17-13(11-14)5-4-10-20(17)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFJTBNZSCCMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.